5-Nitrosalicylaldoxime
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Nitrosalicylaldoxime, there are related compounds that have been synthesized. For instance, 5-nonylsalicylaldoxime, a strong copper extractor, has been synthesized and studied . Another related compound, 5-nitropiperidin-2-one, was synthesized in a four-component one-pot reaction combining an enantioselective organocatalytic Michael addition .
Scientific Research Applications
Biomedicine
Application Summary
5-Nitrosalicylaldoxime derivatives are explored as inhibitors of cyclin-dependent kinase 2 (CDK2), which are crucial for anticancer therapy .
Methods of Application
The research utilizes ADMET (absorption, distribution, metabolism, excretion, toxicity) methods to assess the physicochemical parameters of these inhibitors .
Results and Outcomes
The substances showed good oral absorption, membrane permeability, and bioavailability. No critical hazards were identified in terms of toxicity, indicating potential for pharmaceutical use .
Materials Science
Application Summary
5-Nitrosalicylaldoxime is involved in the synthesis of high nitrogen energetic compounds with good oxygen balance, which are significant in materials science .
Methods of Application
The synthesis and characterization involve complex chemical reactions and analytical techniques like FTIR and NMR to determine the structure and properties of the compounds .
Results and Outcomes
The synthesized compounds exhibit desirable characteristics for applications in energetic materials, with detailed analysis confirming their stability and performance .
Environmental Science
Application Summary
In environmental science, nanozymes mimicking the function of enzymes are being developed for pollutant detection and treatment, with 5-Nitrosalicylaldoxime playing a role in their structure .
Methods of Application
Nanozymes are engineered to possess catalytic activities similar to natural enzymes, with a focus on stability and multifunctionality for environmental applications .
Results and Outcomes
These nanozymes have shown promise in sensing and eliminating environmental pollutants, including toxic ions and organic contaminants .
Analytical Chemistry
Application Summary
5-Nitrosalicylaldoxime compounds are utilized in analytical chemistry for the detection and quantification of various analytes, contributing to advancements in industrial processes .
Methods of Application
The compounds are used in conjunction with modern analytical technologies to provide quantitative information about different substances .
Results and Outcomes
The application of these compounds in analytical chemistry has led to improved accuracy and sensitivity in the analysis of industrial and technological materials .
Pharmacology
Application Summary
5-Nitrosalicylaldoxime derivatives are studied for their pharmacological effects, particularly in the context of cancer chemotherapy and as radiosensitizers .
Methods of Application
The pharmacological and toxicological properties of these derivatives are assessed through clinical trials and laboratory experiments .
Results and Outcomes
The studies have provided insights into the mechanism of drug action and potential therapeutic applications, with a focus on antiprotozoal activity .
Biochemistry
Application Summary
5-Nitrosalicylaldoxime-based ionic liquids are researched for non-destructive separation of proteins and heavy metals, which is crucial in biochemistry for food safety .
Methods of Application
The structure of these ionic liquids is confirmed through various spectroscopic methods, and their interaction with proteins and metals is studied .
Results and Outcomes
The ionic liquids have demonstrated the ability to effectively remove heavy metals from proteins without altering the protein’s structure, offering a strategy for heavy metal extraction from proteins .
Safety And Hazards
properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-4-nitrophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-6(9(12)13)3-5(7)4-8-11/h1-4,10-11H/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBKBUGAIYQNOE-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252819 | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitrosalicylaldoxime | |
CAS RN |
87974-50-3, 1595-15-9 | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87974-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001595159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrosalicylaldoxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-5-nitro-, oxime, (E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701252819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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